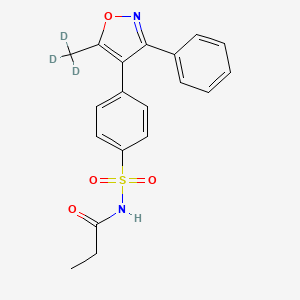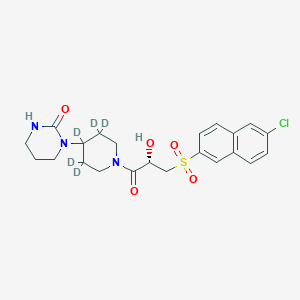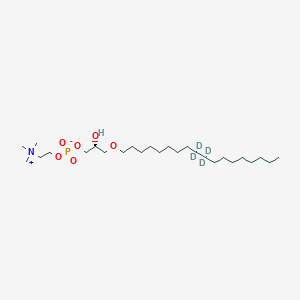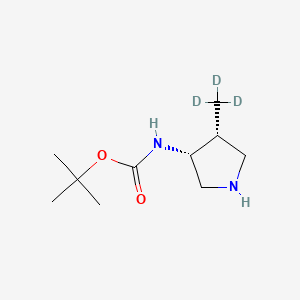
4-(5-Chloro-2-((4-isopropoxyphenyl)sulfonamido)benzoyl)pyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MLN3126 is an orally available small molecular compound known for its potent and selective antagonistic activity against the chemokine receptor CCR9. This receptor is crucial for the migration of leukocytes to sites of inflammation, particularly in the gut mucosa. MLN3126 has shown promise in treating inflammatory bowel disease by inhibiting the interaction between CCR9 and its ligand, CCL25 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MLN3126 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. it is known that the compound is synthesized through a series of organic reactions involving chlorination, sulfonation, and amide formation .
Industrial Production Methods
Industrial production of MLN3126 follows standard pharmaceutical manufacturing protocols, ensuring high purity and consistency. The compound is produced in bulk quantities using scalable synthetic routes, followed by rigorous purification processes to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
MLN3126 primarily undergoes reactions typical of small organic molecules, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, altering its chemical structure
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .
Wissenschaftliche Forschungsanwendungen
MLN3126 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the CCR9-CCL25 interaction and its role in inflammation.
Biology: Investigated for its effects on leukocyte migration and immune response modulation.
Medicine: Explored as a potential therapeutic agent for inflammatory bowel disease and other inflammatory conditions.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in pharmaceutical research .
Wirkmechanismus
MLN3126 exerts its effects by selectively binding to the chemokine receptor CCR9, thereby inhibiting its interaction with the ligand CCL25. This inhibition prevents the migration of leukocytes to sites of inflammation, reducing the inflammatory response. The compound’s action involves blocking calcium mobilization and chemotaxis in CCR9-expressing cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vercirnon: Another CCR9 antagonist with similar anti-inflammatory properties.
CCX282-B: A CCR9 antagonist used in clinical trials for inflammatory bowel disease.
GSK1605786: A CCR9 antagonist investigated for its potential in treating Crohn’s disease
Uniqueness
MLN3126 stands out due to its high potency and selectivity for CCR9, as well as its oral bioavailability. These properties make it a promising candidate for treating inflammatory conditions with fewer side effects compared to other similar compounds .
Eigenschaften
Molekularformel |
C21H19ClN2O5S |
|---|---|
Molekulargewicht |
446.9 g/mol |
IUPAC-Name |
N-[4-chloro-2-(1-oxidopyridin-1-ium-4-carbonyl)phenyl]-4-propan-2-yloxybenzenesulfonamide |
InChI |
InChI=1S/C21H19ClN2O5S/c1-14(2)29-17-4-6-18(7-5-17)30(27,28)23-20-8-3-16(22)13-19(20)21(25)15-9-11-24(26)12-10-15/h3-14,23H,1-2H3 |
InChI-Schlüssel |
YSCNTJOPTXIIJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=[N+](C=C3)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


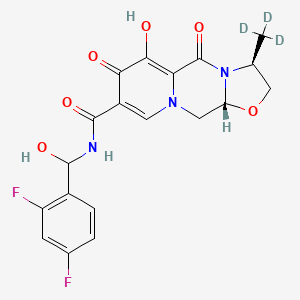
![2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid](/img/structure/B12413965.png)
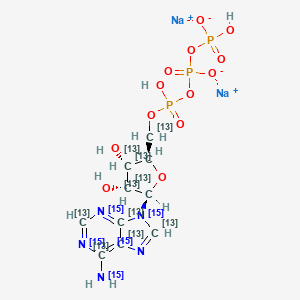
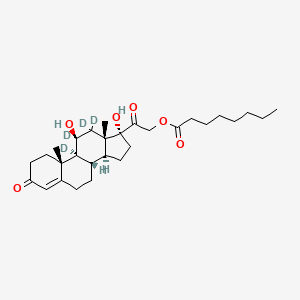
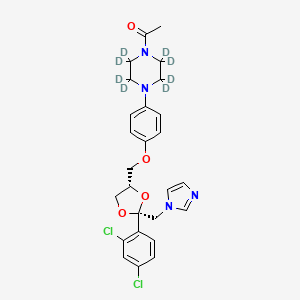
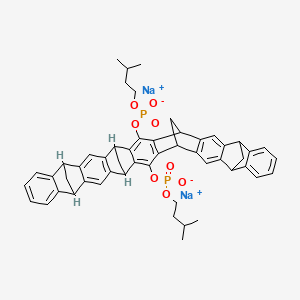
![(3S,7aR)-2,3,7,7a-Tetrahydro-2,2-dimethyl-5-(phenylmethyl)-imidazo[5,1-b]thiazole-3,7-dicarboxylic Acid-d5](/img/structure/B12413991.png)
